1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea
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Overview
Description
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea typically involves the reaction of 3-chloroaniline with 3,4-dihydro-2H-pyrrole and m-tolyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical for cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(m-tolyl)urea: Lacks the pyrrole ring, which may affect its biological activity and chemical properties.
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea: Lacks the m-tolyl group, which may influence its solubility and reactivity.
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea: Lacks the chlorophenyl group, potentially altering its pharmacological profile.
Uniqueness
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is unique due to the presence of both the chlorophenyl and pyrrole moieties, which can confer distinct chemical and biological properties. This combination may enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-5-2-7-15(11-13)21-18(23)22(17-9-4-10-20-17)16-8-3-6-14(19)12-16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSEUFWFPHQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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